3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Description

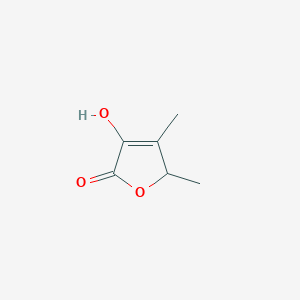

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-2,3-dimethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYNVICDCJHOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047674 | |

| Record name | 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, clear, yellow liquid | |

| Record name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/50/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

93.00 to 95.00 °C. @ 2.00 mm Hg | |

| Record name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28664-35-9 | |

| Record name | Sotolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28664-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotolon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028664359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4,5-dimethylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDRO-2-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T62RL2NEGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.00 to 29.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolone, is a potent, chiral lactone renowned for its distinctive aroma, which varies from maple syrup and caramel at low concentrations to curry and fenugreek at higher levels.[1] First isolated from fenugreek seeds in 1975, sotolone is a key flavor compound in a variety of foods and beverages, including aged spirits, coffee, and certain wines.[2] Beyond its organoleptic properties, sotolone is of significant interest to the scientific community as a biomarker for maple syrup urine disease (MSUD) and for its potential biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies of sotolone, as well as its known biological signaling pathways.

Chemical Structure and Properties

Sotolone is classified as a butenolide, which is a dihydrofuran with a carbonyl group.[3] Its structure features a five-membered lactone ring with hydroxyl and methyl groups, which dictate its chemical characteristics and potent aroma.

Table 1: General and Physicochemical Properties of Sotolone

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Sotolone, Caramel furanone, Sugar lactone, Fenugreek lactone | [1][4] |

| CAS Number | 28664-35-9 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molar Mass | 128.13 g/mol | [5] |

| Melting Point | 26-29 °C | [4] |

| Boiling Point | 184 °C | [4] |

| Density | 1.049 g/cm³ | [1] |

| XLogP3-AA | 0.4 | [5] |

| pKa | 9.28 ± 0.40 (Predicted) | [4] |

Table 2: Spectroscopic Data for Sotolone

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectra available on PubChem, provided by Sigma-Aldrich Co. LLC. | [5] |

| ¹³C NMR | δ (CD3OD): 171.81 (C-2), 138.87 (C-3), 134.37 (C-4), 78.94 (C-5), 18.98 (C-6), 9.08 (C-7) | [4] |

| FT-IR | Characteristic absorptions for O-H, C-H (alkane), C=O (lactone), and C=C functional groups. | [6][7] |

| Mass Spectrometry (EI) | Top Peak (m/z): 83, 2nd Highest: 128, 3rd Highest: 55 | [5] |

| Mass Spectrometry (LC-MS/MS) | Transitions for quantification: 129.1 m/z ⟶ 55.1 m/z; for identification: 129.1 m/z ⟶ 83.0 m/z | [8] |

Experimental Protocols

Synthesis of Sotolone

A common method for the synthesis of sotolone involves the condensation of ethyl propionate with diethyl oxalate, followed by a reaction with acetaldehyde and subsequent acidic decarboxylation.[4][9]

Detailed Methodology:

-

Condensation: Ethyl propionate is reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl oxalylpropionate.

-

Reaction with Acetaldehyde: The resulting diethyl oxalylpropionate is then reacted with acetaldehyde.

-

Decarboxylation: The intermediate, ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate, undergoes acidic decarboxylation to yield sotolone.[9]

Another described synthesis involves the reaction of 4-hydroxy-L-isoleucine with a carbonyl compound, such as methylglyoxal, in a phosphate buffer at pH 5.0, boiled for 1 hour.[10]

Analytical Methods

1. Quantification of Sotolone in Fortified Wines using LC-MS/MS

This method utilizes a miniaturized liquid-liquid extraction followed by reverse-phase liquid chromatography-tandem mass spectrometry.[8][11][12]

Methodology:

-

Sample Preparation:

-

To 15 mL of the wine sample in a 50 mL PTFE centrifuge tube, add 8 mL of ethyl acetate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge for 10 minutes at 4400 rpm.

-

Collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a solution of 5% formic acid in methanol/water (1:1 v/v).

-

Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Shimadzu LC-MS/MS system or equivalent.

-

Column: Kinetex® F5 (100 × 2.1 mm, 2.6 µm, 100 Å) from Phenomenex.

-

Mobile Phase: A: Methanol; B: Water with 0.1% formic acid.

-

Gradient: A linear gradient from 5% A to 100% A.

-

Flow Rate: 0.4 mL/min.

-

MS Detection: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: 129.1 m/z ⟶ 55.1 m/z for quantification and 129.1 m/z ⟶ 83.0 m/z for identification.[8]

-

2. Quantification of Sotolone in Wine using GC-MS

This method involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry.[13][14]

Methodology:

-

Sample Preparation (SPE):

-

Pass 50 mL of wine through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).

-

Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.

-

Elute the analytes with 6 mL of dichloromethane.

-

Concentrate the extract to 0.1 mL.

-

-

GC-MS Conditions:

-

GC System: Gas chromatograph coupled to an ion trap mass spectrometer.

-

Column: A polar capillary column (e.g., DB-Wax or FFAP).

-

Carrier Gas: Helium.

-

Temperature Program: 50 °C (2 min), ramp at 4 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C (10 min).[10]

-

MS Detection: Selected ion storage in the m/z range of 79-95, using m/z 83 for quantification.[14]

-

Biological Activity and Signaling Pathways

Formation Pathway in Wine

Sotolone can form in wine through several proposed pathways, often associated with oxidative aging. A key pathway involves the aldol condensation of α-ketobutyric acid and acetaldehyde.[15] α-ketobutyric acid can be produced from the oxidative degradation of ascorbic acid or as a metabolic byproduct of yeast.[15]

Olfactory Signaling Pathway

Sotolone is an agonist for the human olfactory receptor OR8D1, a G-protein coupled receptor (GPCR). The binding of sotolone to OR8D1 initiates a canonical olfactory signal transduction cascade.

The binding of sotolone to OR8D1 activates the associated G-protein, Gαolf. This, in turn, activates adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx causes depolarization of the olfactory sensory neuron, which, if it reaches the threshold, triggers an action potential that transmits the signal to the brain, resulting in the perception of smell.[8][9][11]

Conclusion

This compound is a multifaceted molecule with significant implications in the food and flavor industry, as well as in clinical diagnostics. Its unique chemical structure gives rise to its potent and variable aroma profile. The detailed experimental protocols for its synthesis and analysis provided herein offer valuable tools for researchers. Furthermore, understanding its formation pathways and the specific olfactory signaling cascade it initiates through the OR8D1 receptor opens avenues for further research into flavor chemistry, sensory science, and the molecular basis of olfaction. This guide serves as a foundational resource for professionals engaged in the study and application of this important furanone.

References

- 1. Reactome | Olfactory Signaling Pathway [reactome.org]

- 2. epfl.ch [epfl.ch]

- 3. imreblank.ch [imreblank.ch]

- 4. OR8D1 - Wikipedia [en.wikipedia.org]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pnas.org [pnas.org]

- 8. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. instanano.com [instanano.com]

- 15. Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sotolon (CAS 28664-35-9)

For Researchers, Scientists, and Drug Development Professionals

Sotolon, with the CAS number 28664-35-9, is a potent, chiral lactone recognized for its distinctive aroma, which varies from maple syrup and caramel at low concentrations to fenugreek or curry at higher levels.[1][2][3][4] It is a key flavor and aroma compound in a variety of natural and processed foods, including fenugreek seed, aged spirits and wines, and maple syrup.[2][3][5] Beyond its role in the food and fragrance industry, Sotolon is also of clinical interest as it is the compound responsible for the characteristic odor in the urine of individuals with Maple Syrup Urine Disease (MSUD).[1][2] This guide provides a comprehensive overview of its core physicochemical data, outlines common experimental protocols for its analysis, and illustrates key formation pathways and analytical workflows.

Physicochemical Data

The fundamental physicochemical properties of Sotolon are summarized in the tables below, providing a consolidated resource for laboratory and research applications.

Table 1: General and Identification Properties of Sotolon

| Property | Value | Source(s) |

| CAS Number | 28664-35-9 | [2][3][6] |

| Molecular Formula | C₆H₈O₃ | [2][3][6] |

| IUPAC Name | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | [2][6] |

| Synonyms | Caramel furanone, Sugar lactone, Fenugreek lactone | [2][3][7] |

| Molecular Weight | 128.13 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid or solid | [5][6][8] |

Table 2: Physical and Thermodynamic Properties of Sotolon

| Property | Value | Conditions | Source(s) |

| Melting Point | 25 to 29 °C | @ 760.00 mm Hg | [2][6][9] |

| Boiling Point | 184 °C | @ 760.00 mm Hg (approx.) | [2][3][4] |

| 93 to 95 °C | @ 2.00 mm Hg | [1][6][10] | |

| 312.0 °C | @ 760 mmHg (Predicted) | [9][11] | |

| Density | 1.049 g/cm³ | Standard State | [2][3] |

| Vapor Pressure | 0.0027 hPa | @ 20 °C (Estimated) | [10] |

| 0.0048 hPa | @ 25 °C (Estimated) | [10] | |

| Flash Point | >100 °C / >110 °C | Closed Cup | [4][5] |

| Refractive Index | 1.429 - 1.439 | @ 20 °C | [4] |

Table 3: Solubility and Partitioning Data of Sotolon

| Property | Value | Method/Conditions | Source(s) |

| Water Solubility | 222,800 mg/L (222.8 g/L) | @ 25 °C (Estimated) | [1][12] |

| Other Solubilities | Soluble in alcohol, propylene glycol, and ether | [5][7][12] | |

| LogP (Octanol-Water) | -0.296 to 0.4 | Estimated/Calculated | [1][10] |

| pKa (Strongest Acidic) | 9.28 | Predicted (ChemAxon) | [1] |

Experimental Protocols & Methodologies

While specific, detailed experimental reports for the initial determination of every Sotolon property are not always publicly available, the methodologies used are standard in analytical and physical chemistry. This section outlines the principles behind the key experimental protocols used for characterizing Sotolon and similar flavor compounds.

Determination of Physicochemical Properties

-

Melting and Boiling Point: The melting point of Sotolon, which is near room temperature, is typically determined using a capillary melting point apparatus. The boiling point, often reported under vacuum to prevent decomposition, is measured using distillation apparatus under controlled pressure.

-

Water Solubility: The shake-flask method (OECD Guideline 105) is a standard protocol. It involves dissolving an excess of Sotolon in water, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of Sotolon in the aqueous phase, often by chromatography after filtration or centrifugation.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method (OECD Guideline 107) is also standard here. Sotolon is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of Sotolon in both the octanol and water layers is measured. The LogP is the base-10 logarithm of the ratio of the concentrations.

Spectroscopic and Chromatographic Analysis

Modern analysis of Sotolon, especially for quantification in complex matrices like wine or food, relies on chromatographic separation coupled with sensitive detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile and semi-volatile compounds like Sotolon.

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed to isolate and preconcentrate Sotolon from the sample matrix.[13]

-

Injection: The extracted sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column (e.g., Carbowax) with a carrier gas. Compounds separate based on their boiling points and interactions with the column's stationary phase.

-

Detection (MS): As compounds elute from the column, they enter a mass spectrometer. They are ionized (commonly by electron ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for identification and quantification.[14]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and suitable for analyzing compounds in complex liquid matrices, such as wine.[13]

-

Sample Preparation: Often involves a miniaturized liquid-liquid extraction or a simple "dilute-and-shoot" approach.

-

Injection & Separation: The sample is injected into the LC system and passes through a packed column (e.g., C18). Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase.

-

Detection (MS/MS): The eluent is directed to a mass spectrometer, typically with an electrospray ionization (ESI) source. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for Sotolon (e.g., m/z 129.1) is selected, fragmented, and a specific product ion (e.g., m/z 55.1) is monitored for highly selective and sensitive quantification.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for unambiguous structure elucidation.[6] While not typically used for routine quantification in complex matrices, NMR provides detailed structural information by measuring the magnetic properties of atomic nuclei. It is invaluable for confirming the identity and purity of synthesized standards.[15][16]

Visualizations: Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key concepts related to Sotolon's formation and analysis.

Formation Pathways of Sotolon

Sotolon can be formed through several pathways, particularly in food and biological systems. The diagram below illustrates two major precursor routes: one from the amino acid 4-hydroxy-isoleucine (abundant in fenugreek) and another involving the aldol condensation of α-ketobutyric acid and acetaldehyde, a common reaction in aged wines.

General Experimental Workflow for Sotolon Quantification

The analysis of Sotolon in a complex matrix like food or wine requires several critical steps, from sample preparation to data analysis. This workflow outlines a typical procedure using modern chromatographic techniques.

Sotolon Aroma Profile vs. Concentration

The perceived aroma of Sotolon is highly dependent on its concentration. This logical diagram illustrates the distinct sensory profiles associated with different concentration levels.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (HMDB0031306) [hmdb.ca]

- 2. Sotolon - Wikipedia [en.wikipedia.org]

- 3. Sotolon [chemeurope.com]

- 4. de-kruiderie.nl [de-kruiderie.nl]

- 5. Caramel Furanone (28664-35-9) | Trusted Bulk Distributor [chemicalbull.com]

- 6. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Perfumers Apprentice - Sotolone (Caramel Furanone) [shop.perfumersapprentice.com]

- 9. Sotolon | CAS#:28664-35-9 | Chemsrc [chemsrc.com]

- 10. scent.vn [scent.vn]

- 11. Sotolon Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 12. caramel furanone solution, 28664-35-9 [thegoodscentscompany.com]

- 13. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma: A Technical Guide to the Natural Occurrence of Sotolon in Fenugreek and Lovage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone responsible for the characteristic sweet, spicy, and curry-like aroma of fenugreek (Trigonella foenum-graecum) and lovage (Levisticum officinale).[1][2] At high concentrations, it imparts a fenugreek or curry-like scent, while at lower concentrations, it is perceived as maple syrup, caramel, or burnt sugar.[1] This technical guide provides a comprehensive overview of the natural occurrence of sotolon in these two botanicals, focusing on its biosynthesis, quantification, and the experimental protocols for its analysis.

Introduction

Sotolon is a key flavor and aroma compound found in a variety of natural products, including fenugreek seeds, lovage, aged spirits, and some wines.[1][3] Its powerful and distinctive aroma makes it a significant molecule in the food and flavor industry. In fenugreek, sotolon is considered the character impact compound, contributing significantly to its overall flavor profile.[4] Similarly, it is a key aroma constituent of lovage extract. This guide delves into the scientific understanding of sotolon in fenugreek and lovage, providing quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Biosynthesis of Sotolon

The biosynthesis of sotolon in fenugreek is understood to originate from the non-proteinogenic amino acid, (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[4][5] While the complete enzymatic pathway within the plant remains to be fully elucidated, the conversion of HIL to sotolon is proposed to occur via a thermally induced oxidative deamination. This process can be facilitated by the presence of α-dicarbonyl compounds.

A key intermediate in this proposed pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, which is considered a more direct precursor to sotolon.[5] The reaction is influenced by factors such as temperature, pH, and the presence of specific reactants.

Quantitative Occurrence of Sotolon

The concentration of sotolon can vary significantly in fenugreek seeds depending on their geographical origin. Lovage is also known to contain sotolon, contributing to its characteristic aroma, although detailed quantitative data for different parts of the lovage plant are less readily available in the literature.

Table 1: Concentration of Sotolon in Fenugreek Seeds

| Geographical Origin | Sotolon Concentration (mg/kg) | Reference |

| Egypt (1985) | 25.1 | [6] |

| Egypt (1995) | 12.2 | [6] |

| India (1996) | 5.1 | [6] |

| Australia (1991) | 4.2 | [6] |

| France (1996) | 3.3 | [6] |

| Turkey (1995) | 3.4 | [6] |

Experimental Protocols

The analysis of sotolon in plant matrices typically involves extraction followed by chromatographic separation and detection. The following are synthesized protocols based on established methodologies.

Extraction of Sotolon from Fenugreek Seeds

This protocol is based on a liquid-liquid extraction method.

Materials:

-

Fenugreek seeds

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Sodium carbonate (Na₂CO₃) solution (0.5 M)

-

Hydrochloric acid (HCl) solution (5 M)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., [¹³C₂]-sotolone)

-

Homogenizer

-

Centrifuge

-

Vigreux column and micro-distillation apparatus

Procedure:

-

Homogenize 5-10 g of fenugreek seeds in 50 mL of a water:ethanol (95:5) solution.

-

Add a known amount of the internal standard (e.g., 10-20 µg of [¹³C₂]-sotolone).

-

Stir the suspension for 30 minutes.

-

Centrifuge the mixture at 10,000 rpm for 30 minutes.

-

Extract the supernatant with diethyl ether.

-

Isolate the acidic components by extraction with 0.5 M Na₂CO₃ solution.

-

Acidify the aqueous phase to pH 3 with 5 M HCl.

-

Re-extract the acidified aqueous phase with diethyl ether.

-

Wash the final organic layer with a saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the extract to approximately 0.2 mL using a Vigreux column and micro-distillation.

Quantification of Sotolon by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-Wax, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: 20°C (hold 0.5 min), ramp at 30°C/min to 100°C, ramp at 4°C/min to 145°C, ramp at 70°C/min to 220°C (hold 10 min).

-

Ionization: Electron Impact (EI) at 70 eV

-

MS Mode: Selected Ion Monitoring (SIM)

-

Sotolon: m/z 128

-

Internal Standard ([¹³C₂]-sotolone): m/z 130

-

Quantification: The concentration of sotolon is calculated from the peak areas of the analyte and the internal standard using a calibration curve.

Signaling Pathways

The specific signaling pathways that regulate the biosynthesis of sotolon in fenugreek and lovage have not been extensively studied. However, the production of secondary metabolites in plants is generally regulated by a complex network of signaling molecules, including plant hormones (e.g., jasmonates, salicylic acid) and is influenced by various environmental stimuli such as light, temperature, and stress.[7] Further research, potentially utilizing transcriptomics and metabolomics, is required to elucidate the specific regulatory networks governing sotolon production in these plants.[2][8]

Conclusion

Sotolon is a critical contributor to the characteristic aromas of fenugreek and lovage. Its biosynthesis from 4-hydroxy-L-isoleucine provides a basis for understanding its natural occurrence. While quantitative data for fenugreek is available, further research is needed to quantify sotolon in different parts of the lovage plant and to fully elucidate the enzymatic and regulatory pathways of its biosynthesis. The analytical methods outlined in this guide provide a framework for the accurate quantification of this potent aroma compound, which is of significant interest to the flavor, food, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imreblank.ch [imreblank.ch]

- 5. imreblank.ch [imreblank.ch]

- 6. hsfs.org [hsfs.org]

- 7. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic data reveals the dynamics of terpenoids biosynthetic pathway of fenugreek - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathways of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent chiral furanone responsible for a range of characteristic aromas, from the desirable caramel and maple syrup notes in aged wines and fenugreek to off-flavors in other food products. Its significant impact on the sensory profile of various consumables has made its formation pathways a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the known biosynthetic and chemical formation pathways of sotolon, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

Core Biosynthesis and Formation Pathways

The formation of sotolon is not attributed to a single, universal biosynthetic route but rather a series of pathways dependent on the specific chemical environment and biological system. The primary pathways identified to date occur in fermented beverages like wine and sake, citrus soft drinks, and certain fungi.

Pathway in Wine: The Role of Ascorbic Acid and Yeast Metabolism

In dry white wines, sotolon is often associated with premature aging, imparting a characteristic nutty or curry-like aroma. The key precursors in this pathway are α-ketobutyric acid and acetaldehyde.[1][2][3][4]

The formation mechanism involves two main stages:

-

Oxidative Degradation of Ascorbic Acid: Ascorbic acid, often added as an antioxidant, can undergo oxidative degradation to produce 2-ketobutyric acid.[1][2][3][4]

-

Aldol Condensation: 2-ketobutyric acid then undergoes an aldol condensation reaction with acetaldehyde, a common byproduct of yeast fermentation, to form sotolon.[1][2][3][4]

Interestingly, strains of the yeast Saccharomyces cerevisiae are also capable of producing 2-ketobutyric acid during alcoholic fermentation, meaning that sotolon formation can occur even in wines not supplemented with ascorbic acid.[1][2][3]

Pathway in Citrus Soft Drinks: A Chemical Interplay of Ingredients

In citrus soft drinks, the development of a "burnt" or "spicy" off-flavor has been attributed to the formation of sotolon from ethanol and ascorbic acid.[5] Isotopic labeling studies have revealed two potential pathways in this matrix:

-

Pathway 1: Involves two molecules of ethanol and carbons 2 and 3 of ascorbic acid.[5]

-

Pathway 2: Involves one molecule of ethanol and carbons 3, 4, 5, and 6 of ascorbic acid.[5]

Fungal Biosynthesis: The L-Isoleucine Pathway in Laetiporus sulphureus

The basidiomycete fungus Laetiporus sulphureus is known to produce a seasoning-like flavor, with sotolon being a key contributor. In this organism, the biosynthesis of sotolon proceeds from the amino acid L-isoleucine.[6][7] The proposed pathway involves the following steps:

-

Conversion to α-keto acid: L-isoleucine is first converted to its corresponding α-keto acid.[6]

-

Oxygenation: An oxygenase enzyme then hydroxylates the intermediate at the C4-position to yield 4-hydroxy-3-methyl-2-oxopentanoic acid.[6]

-

Lactonization: This precursor then cyclizes to form sotolon.

Isotope labeling studies using 18O-water have confirmed the involvement of an oxygenase in this pathway.[6] The putative intermediate, 4-hydroxyisoleucine, has also been identified.[7]

Thermally Induced Formation

Sotolon can also be formed through non-enzymatic, thermally induced reactions, particularly from the precursor 4-hydroxy-L-isoleucine in the presence of various carbonyl compounds. This pathway is relevant in the context of processed foods. The reaction is pH-dependent, with an optimal pH of 5.[8]

Quantitative Data on Sotolon and its Precursors

The concentration of sotolon and its precursors can vary significantly depending on the matrix and storage conditions. The following tables summarize some of the quantitative data reported in the literature.

| Matrix | Sotolon Concentration | Reference(s) |

| Awamori | Up to 20.5 µg/L | [3][9] |

| Fortified Wines | 6.3 - 810 µg/L | [10] |

| Dry White Wines | > 8 µg/L (perception threshold) | [4] |

Table 1: Reported Concentrations of Sotolon in Various Beverages.

| Precursor | Matrix | Concentration Range | Reference(s) |

| Acetaldehyde | Awamori | 77.50–332.50 mg/L | [3][9] |

| 2-Oxobutyric acid | Awamori | 0.16–0.96 mg/L | [3][9] |

| Diacetyl | Awamori | 0.13–1.48 mg/L | [3][9] |

| Acetoin | Awamori | 0.24–4.70 mg/L | [3][9] |

Table 2: Reported Concentrations of Sotolon Precursors in Awamori.

| Reaction System | Sotolon Yield | Reference(s) |

| 4-Hydroxy-L-isoleucine + Methylglyoxal (pH 5, 100°C, 1h) | 7.4 mol % | [8] |

| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone + Methylglyoxal | 35.9 mol % | [8] |

Table 3: Molar Yields of Sotolon from 4-Hydroxy-L-isoleucine and its Lactone in a Model System.

Experimental Protocols

Quantification of Sotolon in Wine using GC-MS

This protocol is based on the methodologies described for the analysis of sotolon in wine.[2][4]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 10 mL of wine in a glass vial, add an internal standard (e.g., 3-octanol).

-

Add 2 g of sodium chloride to saturate the aqueous phase.

-

Extract the sample with 2 mL of dichloromethane by vortexing for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes to separate the phases.

-

Carefully collect the organic (lower) phase.

-

Repeat the extraction two more times with fresh dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

b. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-WAXetr (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 3°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification.

-

Target ions for Sotolon: m/z 83, 128.

-

Qualifier ions: m/z 55, 99.

-

Analysis of 2-Oxobutyric Acid using HPLC

This protocol is adapted from methods used for the analysis of sotolon precursors in beverages.[3][9]

a. Sample Derivatization and Extraction

-

To 1 mL of sample, add an internal standard.

-

Add 1 mL of 1,2-phenylenediamine solution (10 mg/mL in 2M HCl).

-

Heat the mixture at 100°C for 30 minutes in a heating block.

-

Cool the sample to room temperature.

-

Extract the derivatized 2-oxobutyric acid with 2 mL of ethyl acetate.

-

Centrifuge to separate the phases and collect the organic layer.

-

Dry the extract under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

b. HPLC Analysis

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) (e.g., 20:80 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation at 350 nm and emission at 410 nm.

Visualizing the Pathways and Workflows

To better illustrate the complex relationships in sotolon biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of sotolon in wine.

Caption: Biosynthesis pathway of sotolon in L. sulphureus.

References

- 1. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. hsfs.org [hsfs.org]

- 8. imreblank.ch [imreblank.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Formation of Sotolon in the Maillard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotolon, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent aroma compound with a characteristic sweet, caramel-like, or curry-like scent, depending on its concentration. Its formation is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in thermally processed foods. Understanding the mechanisms of sotolon formation is critical for controlling and modulating the flavor profiles of various food products and has implications for the study of advanced glycation end-products (AGEs) in biological systems. This technical guide provides a comprehensive overview of the primary formation pathways of sotolon, detailed experimental protocols for its quantification, and a summary of the key factors influencing its generation.

Core Formation Mechanisms of Sotolon

Sotolon is not a direct product of the classical Maillard reaction pathway but rather arises from the interaction of Maillard reaction intermediates and other precursor molecules. Several key pathways have been elucidated and are detailed below.

Pathway I: From 4-Hydroxy-L-isoleucine (HIL)

One of the most well-established pathways for sotolon formation involves the amino acid 4-hydroxy-L-isoleucine (HIL), found in high concentrations in fenugreek. The reaction proceeds via a thermally induced oxidative deamination, particularly in the presence of α-dicarbonyl compounds, which are common Maillard reaction intermediates.

The proposed mechanism involves the formation of a Schiff base between HIL and an α-dicarbonyl compound, followed by cyclization and subsequent hydrolysis to yield sotolon. The lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, has been identified as a more efficient precursor than HIL itself.[1]

Pathway II: From α-Ketobutyric Acid and Acetaldehyde

In environments such as wine, sotolon is primarily formed through an aldol condensation reaction between α-ketobutyric acid and acetaldehyde.[2] α-Ketobutyric acid can be generated from the oxidative degradation of ascorbic acid or as a metabolic byproduct of yeast.[3] Acetaldehyde is also a common fermentation byproduct.

The mechanism involves the formation of an enolate from α-ketobutyric acid, which then acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. The resulting intermediate undergoes cyclization and dehydration to form sotolon.

Pathway III: From Ascorbic Acid and Ethanol

In acidic beverages like citrus soft drinks, sotolon can be formed from the degradation of ascorbic acid in the presence of ethanol.[4] Two primary pathways have been proposed based on isotopic labeling studies:

-

Pathway A: Involves two molecules of ethanol and carbons 2 and 3 of ascorbic acid.

-

Pathway B: Involves one molecule of ethanol and carbons 3, 4, 5, and 6 of ascorbic acid.

The detailed step-by-step mechanisms for these pathways are still under investigation but highlight the role of ascorbic acid as a key precursor in certain food systems.

Quantitative Data on Sotolon Formation

The formation of sotolon is influenced by several factors, including the concentration of precursors, temperature, pH, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Sotolon Yield from 4-Hydroxy-L-isoleucine (HIL) and its Lactone with Dicarbonyls

| Precursor | Dicarbonyl Reactant | Molar Ratio (Precursor:Carbonyl) | Temperature (°C) | Time (h) | pH | Sotolon Yield (mol %) | Reference |

| HIL | 2,3-Butanedione | 1:10 | 100 | 1 | 5.0 | <0.1 | [5] |

| HIL | 2,3-Pentanedione | 1:10 | 100 | 1 | 5.0 | <0.1 | [5] |

| HIL | Methylglyoxal | 1:10 | 100 | 1 | 5.0 | 7.4 | [5] |

| HIL | Phenylglyoxal | 1:10 | 100 | 1 | 5.0 | 2.5 | [5] |

| HIL Lactone | 2,3-Pentanedione | 1:10 | 100 | 1 | 5.0 | 0.7 | [5] |

| HIL Lactone | Methylglyoxal | 1:10 | 100 | 1 | 5.0 | 35.9 | [5] |

| HIL | Methylglyoxal | 1:10 | 100 | 10 | 5.0 | 23.8 | [5] |

Table 2: Concentration of Sotolon in Various Food and Beverage Products

| Product | Concentration Range | Reference |

| Fortified Wines (Madeira) | Up to 2000 µg/L | [6] |

| Prematurely Oxidized White Wines | < 140 µg/L | [6] |

| Fortified Wines (General) | 6.3 - 810 µg/L | [6] |

| Fenugreek Seeds | Up to 25 mg/kg | [7] |

Experimental Protocols for Sotolon Analysis

Accurate quantification of sotolon is essential for understanding its formation and impact on flavor. The following sections detail common experimental methodologies.

Sample Preparation

A robust sample preparation protocol is crucial to extract sotolon from complex food matrices and minimize interferences.

-

Liquid-Liquid Extraction (LLE): A common technique where the sample is extracted with an organic solvent such as dichloromethane or ethyl acetate. A miniaturized LLE approach can be employed to reduce solvent consumption.[6]

-

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb sotolon from the sample matrix. The analyte is then eluted with a small volume of solvent. LiChrolut EN resins are effective for extracting sotolon from wine.[8]

Quantification by Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of flavor compounds. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₂-sotolon) prior to extraction. The ratio of the analyte to the internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and matrix effects during analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like sotolon.

-

Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., InertCap Pure-WAX), is typically used for good separation.[9]

-

Injection: Splitless injection is often employed for trace analysis.

-

Temperature Program: A typical temperature program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all compounds. For example: 50°C (2 min), then 4°C/min to 180°C, then 10°C/min to 240°C (10 min).[5]

-

Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. For sotolon, characteristic ions such as m/z 83 can be used for quantification.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative for the analysis of sotolon, particularly for less volatile or thermally labile compounds.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.1% formic acid) is often employed. For example: start with 5% methanol, increase to 30% over 2 minutes, then to 100% in 1 minute, hold, and then return to initial conditions.[6]

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The transition of the parent ion (m/z 129.1 for protonated sotolon) to a specific daughter ion (e.g., m/z 55.1) is monitored for quantification.[6]

Conclusion

The formation of sotolon is a multifaceted process influenced by a variety of precursors and reaction conditions. The Maillard reaction plays a central role by providing key intermediates, such as α-dicarbonyl compounds, that can react with amino acids like HIL. Additionally, degradation products of common food components, such as ascorbic acid, can also serve as important precursors. A thorough understanding of these formation pathways, coupled with robust analytical methodologies like SIDA with GC-MS or LC-MS/MS, is paramount for controlling the sensory attributes of food products and for advancing our knowledge of the broader implications of the Maillard reaction in both food science and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imreblank.ch [imreblank.ch]

- 6. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glsciences.com [glsciences.com]

The Thermal Genesis of Sotolon: An In-depth Technical Guide on its Formation from Amino Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotolon, chemically known as 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent chiral aroma compound with a dual olfactory nature. At high concentrations, it imparts a characteristic curry or fenugreek-like aroma, while at lower concentrations, it is perceived as having a sweet, caramel, or maple syrup-like scent[1][2]. This powerful flavor compound is integral to the sensory profile of a variety of foods and beverages, including fenugreek seeds, aged sake, coffee, and certain wines[3]. The formation of sotolon is a complex process influenced by heat and the presence of specific chemical precursors, primarily amino acids and their derivatives. This technical guide provides a comprehensive overview of the thermal generation of sotolon from amino acid precursors, detailing the reaction pathways, influential parameters, and experimental protocols for its synthesis and analysis.

Core Formation Pathways from Amino Acid Precursors

The thermal generation of sotolon from amino acid precursors predominantly follows two major pathways: the oxidative deamination of 4-hydroxy-L-isoleucine and pathways associated with the Maillard reaction.

The 4-Hydroxy-L-isoleucine (HIL) Pathway

The most extensively studied pathway for sotolon formation involves the amino acid 4-hydroxy-L-isoleucine (HIL), which is abundant in fenugreek seeds[4]. The proposed mechanism involves a thermally induced oxidative deamination of HIL[3][4].

A critical intermediate in this pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. This lactone is a more efficient precursor to sotolon than HIL itself[3][4]. The formation of sotolon from HIL is significantly enhanced by the presence of α-dicarbonyl compounds, such as methylglyoxal[3]. The reaction proceeds through the formation of a Schiff base, followed by rearrangement and hydrolysis to yield sotolon[3].

The Strecker degradation of HIL, which produces 3-hydroxy-2-methylbutanal, is a competing reaction that can reduce the yield of sotolon[3].

References

Role of sotolon as a key aroma compound in aged Port wine

An In-Depth Technical Guide on the Role of Sotolon as a Key Aroma Compound in Aged Port Wine

Introduction: The Aromatic Signature of Aged Port

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone recognized as a key aroma compound that significantly influences the sensory profile of aged Port wine.[1][2] While it can be considered an off-flavor in prematurely oxidized dry white wines, in fortified wines like Port, Madeira, and Sherry, it imparts desirable and characteristic notes.[1][3] The aroma profile of sotolon is complex and concentration-dependent, described as nutty, spicy, curry, fenugreek, aged honey, and caramel.[1][4][5] Its presence and concentration are considered markers of the oxidative aging process, contributing substantially to the "rancio" character and the perception of age in these wines.[6][7]

The sensory impact of sotolon is significant due to its low odor perception threshold. In Port wine, the flavor threshold has been evaluated at 19 μg/L.[3][8] As Port wine ages oxidatively in barrels, the concentration of sotolon increases progressively, often reaching levels far exceeding this threshold, making it a dominant contributor to the wine's bouquet.[8][9]

Chemical Formation Pathways of Sotolon

The formation of sotolon in wine is a complex process with multiple proposed pathways, primarily involving non-enzymatic reactions that occur during oxidative aging. It is generally accepted that its development is linked to wine oxidation, storage time, temperature, and the concentration of precursors like sugars and amino acids.[3][10] The main pathways are detailed below.

Aldol Condensation involving α-Ketobutyric Acid

One of the most cited pathways involves the aldol condensation of α-ketobutyric acid and acetaldehyde.[2][11] α-Ketobutyric acid can originate from the chemical or enzymatic deamination of the amino acid threonine.[2][3] This pathway is considered significant in various types of wine, including French "vins jaunes" and fortified wines.[2]

Maillard Reaction and Sugar Degradation

Maillard-type reactions are also key contributors to sotolon formation.[3][10] These reactions can occur between amino acids (like glutamic acid) and intermediates such as pyruvic and ketoglutaric acids.[3] Furthermore, the thermal degradation of sugars, particularly fructose, in the acidic and ethanolic medium of fortified wine is a major source of sotolon.[3][12] The strong correlation between sotolon concentration and sugar derivatives like furfural and 5-hydroxymethylfurfural (HMF) in aged Port supports the importance of sugar degradation mechanisms.[8][13]

Oxidative Degradation of Ascorbic Acid

In the presence of ethanol, the oxidative degradation of ascorbic acid can lead to the formation of α-ketobutyric acid, a direct precursor to sotolon.[2][3][11] While ascorbic acid is often an additive, this pathway highlights the critical role of oxygen in the formation cascade.

Acetaldehyde Peroxidation

A strictly oxidative mechanism involving the peroxidation of acetaldehyde has also been proposed.[2][3] Acetaldehyde is abundant in fortified wines and is a central molecule in many oxidative reactions, including the formation of sotolon.[10]

Caption: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine.

Quantitative Data: Sotolon in Port and Fortified Wines

The concentration of sotolon in Port wine increases linearly with the duration of oxidative aging.[8] This correlation makes it a reliable chemical marker for the aging process and the "perceived age" of the wine.[6]

Table 1: Concentration of Sotolon in Port Wine by Age

| Wine Age Category | Sotolon Concentration Range (µg/L) | Reference(s) |

|---|---|---|

| Young Wines (1-4 years) | 5 - few dozen | [6][8] |

| 10-Year-Old Tawny | ~100 | [9] |

| 20-Year-Old Tawny | ~200 | [9] |

| > 50-Year-Old "Colheita" | Up to 958 | [8][9] |

| Various Ages (3-115 years) | 6.3 - 810 |[3][14] |

Table 2: Sensory Thresholds of Sotolon in Wine

| Wine Matrix | Odor/Flavor Threshold (µg/L) | Reference(s) |

|---|---|---|

| Port Wine | 19 | [3][8] |

| Dry White Wine | 8 | [1][3] |

| Flor Sherry | 15 | [15] |

| Madeira Wine | 23 | [13] |

| Model Wine Solution | 9 |[13] |

Experimental Protocol: Quantification of Sotolon by LC-MS/MS

The quantification of sotolon in a complex matrix like Port wine requires a sensitive and selective analytical method. A miniaturized liquid-liquid extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been shown to be effective.[3][13][16]

Reagents and Materials

-

Sotolon Standard: Purity >97% (SAFC, St. Louis, MO, USA)

-

Solvents: Ethyl acetate, absolute ethanol, UPLC grade methanol, formic acid (Fisher Scientific, Panreac)

-

Acids/Bases: Tartaric acid, Sodium Hydroxide (1 M)

-

Water: Type 1 Ultrapure Water (Millipore)

-

Synthetic Wine: 18% (v/v) ethanol, 6 g/L tartaric acid, pH adjusted to 3.5 with 1 M NaOH.[3][14]

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 50 mL PTFE centrifuge tubes, 0.2 µm syringe filters (PTFE).[3][13]

Standard Preparation

-

Stock Solution: Prepare a 400 mg/L stock solution of sotolon in absolute ethanol.[3]

-

Working Solution: Prepare a 200 mg/L working solution from the stock solution in ultrapure water.[3]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 7 points from 1 to 2000 µg/L) by spiking the synthetic wine matrix with the working solution. This external standard calibration method corrects for matrix effects.[3][14]

Sample Preparation: Miniaturized Liquid-Liquid Extraction (LLE)

-

Add 15 mL of the Port wine sample into a 50 mL PTFE centrifuge tube.[13]

-

Add 8 mL of ethyl acetate to the tube.[13]

-

Vortex the mixture for 5 minutes to ensure thorough extraction.[13]

-

Centrifuge the mixture for 10 minutes at 4400 rpm to separate the organic and aqueous phases.[13]

-

Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]

-

Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.[13]

-

Filter the final extract through a 0.2 µm PTFE syringe filter before injection into the LC-MS/MS system.[3][14]

References

- 1. CHEMICAL MARKERS FOR THE EVALUATION OF SENSORY AND ANTIOXIDANT PROPERTIES OF WINES. [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. winefolly.com [winefolly.com]

- 5. compoundchem.com [compoundchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of sotolon in the aroma of sweet fortified wines. Influence of conservation and ageing conditions | OENO One [oeno-one.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Flavor Chemistry of Fortified Wines—A Comprehensive Approach [mdpi.com]

- 11. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ives-openscience.eu [ives-openscience.eu]

- 13. Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Sensory Characteristics of Sotolon

This technical guide provides a comprehensive overview of the sensory characteristics of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent, chiral lactone aroma compound. The document is intended for researchers, scientists, and professionals in drug development and food science, detailing the compound's flavor profile at various concentrations, the methodologies used for its analysis, and the underlying pathways of its perception and formation.

Sotolon: A Compound of Contrasting Aromas

Sotolon is a remarkably potent aroma compound known for its dramatically different sensory profiles depending on its concentration.[1][2] At high concentrations, it imparts a characteristic aroma of fenugreek or curry.[1][3][4] In contrast, at lower concentrations, it is associated with pleasant, sweet notes of maple syrup, caramel, or burnt sugar.[1][3][4] This dual nature makes it a significant component in a wide array of products, from aged spirits like rum and sake to maple syrup and fortified wines.[1][2]

Quantitative Sensory Data

The sensory perception of sotolon is highly dependent on its concentration and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: General Sensory Profile of Sotolon by Concentration

| Concentration Level | Associated Aroma Descriptors | Reference |

|---|---|---|

| High | Fenugreek, Curry, Spicy | [1][4][5] |

| Low | Maple Syrup, Caramel, Burnt Sugar, Honey-like, Nutty |[1][3][5] |

Table 2: Odor Detection and Recognition Thresholds of Sotolon in Various Media

| Medium | Enantiomer/Mixture | Threshold Type | Threshold Concentration |

|---|---|---|---|

| Water | Racemic | Detection | 0.001 ppb (µg/L)[3] |

| Model Wine (12% EtOH/Water) | (+)-(S)-Sotolon | Detection | 0.8 ppb (µg/L)[4] |

| Model Wine (12% EtOH/Water) | (-)-(R)-Sotolon | Detection | 89 ppb (µg/L)[4] |

| Model Wine | Racemic | Detection | 2 µg/L[5][6] |

| Dry White Wine | Racemic | Detection | 8 µg/L[5][6] |

| Japanese Sake | Racemic | Detection | 3.1 µg/L[5] |

| Flor Sherry | Racemic | Detection | 15 µg/L[6] |

| Madeira Wine | Racemic | Detection | 23 µg/L[7][8] |

| Simulated Maple Syrup Base | Racemic | Detection | 0.5 ppm (500 µg/L)[9] |

| Simulated Maple Syrup Base | Racemic | Recognition (Maple, Burnt Sugar) | 1.0 ppm (1000 µg/L)[9] |

The two enantiomers of sotolon possess distinct sensory properties. The (+)-(S)-enantiomer is described as "curry, walnut (strongly caramelic)," while the (-)-(R)-enantiomer is characterized as "walnut, rancid." Notably, the perception threshold of the (S)-enantiomer is over 100 times lower than that of the (R)-enantiomer in a dilute alcohol solution.[4]

Table 3: Concentration-Dependent Aroma Descriptors in Sweet Fortified Wines

| Concentration Range | Predominant Aroma Characteristic |

|---|---|

| < 300 µg/L | "Prune" aroma[10] |

| 300 - 600 µg/L | "Dried prickly-pear, dried fruit" aroma[10] |

| > 600 µg/L | "Rancio" character (a desirable aged, nutty, oxidized note)[10] |

Table 4: Recommended Starting Concentrations for Flavor Applications

| Flavor Category | Recommended Sotolon Concentration | Sensory Contribution |

|---|---|---|

| Maple Syrup | 20 ppm | Compromise between authentic and fenugreek-based styles[11] |

| Coffee | 50 ppm | Enhances caramel notes[11] |

| Hazelnut & Praline | 50 ppm | Enhances nuttiness[11] |

| Caramel & Toffee | 30 ppm | Boosts caramel character[11] |

| Peanut | 30 ppm | Adds savory character[11] |

| Walnut | 20 ppm | Adds depth and savory complexity[11] |

| Butterscotch | 10 ppm | Subtle boost to caramel and savory taste[11] |

| Malt & Malted Milk | 10 ppm | Subtle enhancement[11] |

| Chocolate & Cocoa | 1 ppm | Adds subtle taste advantages without fenugreek intrusion[11] |

Experimental Protocols

The characterization and quantification of sotolon rely on precise analytical and sensory evaluation protocols.

This protocol is a generalized methodology based on practices for evaluating the sensory impact of specific aroma compounds in a food matrix, such as walnuts or wine.[12]

-

Objective : To determine the sensory contribution of sotolon to the overall aroma profile of a product.

-

Materials :

-

Methodology :

-

Sample Preparation : Prepare a series of samples by spiking the odorless base matrix with sotolon at various concentrations, including a blank reference (matrix with ethanol only).[12] Concentrations should bracket the expected natural concentration and odor threshold.

-

Sensory Evaluation : Employ a discrimination test, such as a three-alternative forced choice (3-AFC) test.[12] Present assessors with three samples, two of which are the blank reference and one of which contains the sotolon spike. Ask assessors to identify the different sample.

-

Threshold Determination : The detection threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the spiked sample.

-

Descriptive Analysis : For suprathreshold concentrations, ask panelists to rate the intensity of specific descriptors (e.g., "walnut," "fenugreek," "caramel") defined by reference materials.[12]

-

-

Data Analysis : Analyze discrimination test data using binomial statistics. Analyze descriptive ratings using analysis of variance (ANOVA) to determine significant differences in descriptor intensity across concentrations.

This protocol outlines a common workflow for extracting and quantifying sotolon from a complex liquid matrix like wine.[5][13][14]

-

Objective : To accurately measure the concentration of sotolon in a fortified wine sample.

-

Materials :

-

Methodology :

-

Sample Preparation : Prepare a calibration curve using a synthetic wine matrix spiked with known concentrations of the sotolon standard (e.g., 1–2000 µg/L).[14]

-

Solid-Phase Extraction (SPE) :

-

Condition the SPE cartridge with methanol, water, and 5% ammonia solution.[5]

-

Load a defined volume of the wine sample (e.g., 25-50 mL) onto the cartridge.[5][13]

-

Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to remove interferences.[13]

-

Elute sotolon with a suitable solvent like dichloromethane.[13]

-

-

Concentration & Analysis : Concentrate the eluate to a small volume (e.g., 0.1 mL).[13] Inject the concentrated extract into the LC-MS/MS system.

-

LC-MS/MS Detection : Analyze sotolon in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for quantification and identification (e.g., 129.1 m/z → 55.1 m/z).[14]

-

-

Data Analysis : Quantify the sotolon concentration in the sample by comparing its peak area to the calibration curve generated from the analytical standards.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to sotolon analysis and perception, adhering to the specified design constraints.

References

- 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. Sources and Uses of Sotolon | CAC [callingallcontestants.com]

- 3. Burnt Sugar Notes [leffingwell.com]

- 4. The Sotolons [leffingwell.com]

- 5. Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pages.uoregon.edu [pages.uoregon.edu]

- 10. Role of sotolon in the aroma of sweet fortified wines. Influence of conservation and ageing conditions | OENO One [oeno-one.eu]

- 11. perfumerflavorist.com [perfumerflavorist.com]

- 12. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one as a Biomarker for Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) enzyme complex.[1][2] This deficiency disrupts the normal metabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and the buildup of their corresponding α-keto acids in bodily fluids.[2][3] A pathognomonic feature of MSUD is the distinctive sweet odor of the urine, reminiscent of maple syrup, which is caused by the presence of 3-hydroxy-4,5-dimethylfuran-2(5H)-one, a compound commonly known as sotolone.[1][2][4] This technical guide provides an in-depth overview of sotolone as a biomarker for MSUD, focusing on its biochemical origins, analytical detection methodologies, and its significance in the context of this disease.

Biochemical Pathway of Sotolone Formation in MSUD

In individuals with MSUD, the impaired activity of the BCKAD complex leads to the accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). The formation of sotolone is a direct consequence of this metabolic block, originating from the isoleucine catabolic pathway.

The key precursor to sotolone is α-keto-β-methylvalerate, the α-keto acid of isoleucine. Due to the enzymatic deficiency, this intermediate accumulates and is shunted into an alternative pathway. It is believed that α-keto-β-methylvalerate undergoes hydroxylation to form 4-hydroxy-3-methyl-2-oxopentanoic acid. This intermediate then undergoes spontaneous cyclization and dehydration to form the stable lactone, this compound (sotolone). While the precise enzymatic machinery for the initial hydroxylation step in humans is not fully elucidated, the accumulation of the precursor drives this alternative metabolic route.

Data Presentation: Sotolone as a Discriminatory Biomarker

Quantitative analysis of sotolone in urine provides a clear distinction between individuals with MSUD and healthy controls. The presence of sotolone is a hallmark of the disease, while it is characteristically absent in healthy individuals.

| Biomarker | MSUD Patients | Healthy Controls |

| This compound (Sotolone) Urinary Concentration | Detected | Not Detected[4] |

This stark difference makes sotolone an excellent qualitative biomarker for the diagnosis of MSUD.

Experimental Protocols for Sotolone Detection

The detection and quantification of sotolone in biological matrices, primarily urine, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Sotolone

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like sotolone.

1. Sample Preparation (Urine)

-

Collection: Collect a mid-stream urine sample in a sterile container.

-

Storage: Samples should be stored at -20°C or lower until analysis.

-

Extraction:

-

Thaw the urine sample at room temperature.

-

Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

-

To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled sotolone).

-

Perform a liquid-liquid extraction with 2 mL of dichloromethane or ethyl acetate.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the organic layer to a clean vial.

-

Repeat the extraction step and combine the organic layers.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

2. GC-MS Analysis

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions of sotolone (e.g., m/z 128, 99, 71).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Sotolone

LC-MS/MS offers high sensitivity and specificity and can be adapted for sotolone analysis in various biological fluids.

1. Sample Preparation (Plasma/Serum or Urine)

-

Collection and Storage: As described for GC-MS.

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

-

-

Dilution (for urine):

-

Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.

-

Vortex and centrifuge to remove any precipitates.

-

2. LC-MS/MS Analysis

-

Liquid Chromatograph:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute sotolone, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for sotolone and the internal standard (e.g., for sotolone: m/z 129 -> 83, 129 -> 55).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

Signaling Pathways and Biological Activity